Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate, also known as MDMB-4en-PINACA, is a synthetic cannabinoid receptor agonist. This compound is part of a class of new psychoactive substances designed to mimic the effects of naturally occurring cannabinoids found in cannabis. MDMB-4en-PINACA is known for its high potency and has been used as a ‘legal’ replacement for cannabis and other controlled synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-4en-PINACA involves several steps, starting with the preparation of the indazole core. The Fischer indole synthesis is a common method used to construct the indazole ring system. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indazole structure .
Once the indazole core is prepared, it is further functionalized to introduce the but-3-enyl group at the 1-position and the carbonyl group at the 3-position. The final step involves the esterification of the carboxylic acid with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of MDMB-4en-PINACA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
MDMB-4en-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols.
Substitution: The indazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
MDMB-4en-PINACA has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.
Biology: Researchers use it to investigate the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: It is studied for its potential therapeutic effects and toxicological properties.
Industry: The compound is used in the development of new synthetic cannabinoids and related products.
Mechanism of Action
MDMB-4en-PINACA exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. This binding activates the receptors, leading to various physiological and psychoactive effects. The compound’s high potency is attributed to its strong affinity for these receptors, which results in significant activation even at low concentrations .
Comparison with Similar Compounds
MDMB-4en-PINACA is similar to other synthetic cannabinoids such as:
5F-ADB: Both compounds have high potency and similar structures, but MDMB-4en-PINACA has a pent-4-en-1-yl group instead of a 5-fluoropentyl group.
ADB-CHMINACA: This compound also shares structural similarities but differs in the specific functional groups attached to the indazole core.
MDMB-4en-PINACA is unique due to its specific structural modifications, which contribute to its distinct pharmacological profile and high potency .
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23) |
InChI Key |
KMTRIILAGPIBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Origin of Product |
United States |
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